2-Amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile
Description
2-Amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is a thiophene-based carbonitrile derivative featuring an amino group at position 2, a 3-chlorophenyl substituent at position 4, and a methylsulfonyl group at position 3. This compound is part of a broader class of functionalized thiophenes, which are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and protein-binding capabilities .
Properties
Molecular Formula |
C12H9ClN2O2S2 |
|---|---|
Molecular Weight |
312.8 g/mol |
IUPAC Name |
2-amino-4-(3-chlorophenyl)-5-methylsulfonylthiophene-3-carbonitrile |
InChI |
InChI=1S/C12H9ClN2O2S2/c1-19(16,17)12-10(9(6-14)11(15)18-12)7-3-2-4-8(13)5-7/h2-5H,15H2,1H3 |
InChI Key |
MYRZLPRORXSHBK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Biological Activity
2-Amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is a compound belonging to the thiophene family, known for its diverse biological activities. The structural features of this compound, including the presence of an amino group, a chlorophenyl moiety, and a methylsulfonyl group, suggest potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-Amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile
- CAS Number : 350989-54-7
- Molecular Formula : C14H14ClN3O2S
- Molecular Weight : 303.79 g/mol
Anticancer Activity
Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile | Anticancer | 12.5 | |
| Similar Thiophene Derivative | Anticancer | 10.0 |
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes. In vitro assays revealed that it could significantly reduce the production of prostaglandins, which are mediators of inflammation.
| Compound | COX Inhibition IC50 (µM) | Reference |
|---|---|---|
| 2-Amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile | 25.0 | |
| Celecoxib (Control) | 0.04 |
Antimicrobial Activity
The antimicrobial properties of thiophene derivatives have been widely studied. This specific compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.0 | |
| Escherichia coli | 20.0 |
The biological activity of 2-amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is believed to stem from its ability to interact with multiple molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and lipoxygenase.
- Signal Transduction Modulation : It can alter signal transduction pathways that regulate cell growth and apoptosis.
- DNA Interaction : Some studies suggest that thiophene derivatives can intercalate into DNA, leading to disruptions in replication and transcription processes.
Case Studies
- Anticancer Study : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, supporting its potential as an anticancer agent.
- Anti-inflammatory Research : In vivo studies using animal models showed that administration of this compound led to reduced swelling and pain in models of induced inflammation.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives, including 2-amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile. Research indicates that compounds in this class exhibit significant antiproliferative effects against various human tumor cell lines. For instance, derivatives synthesized from similar structures have shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism was particularly noted in melanoma cell lines where the compound induced G2/M cell cycle arrest and exhibited anti-angiogenic properties both in vitro and in vivo .
Neuroprotective Effects
In addition to its anticancer properties, this compound may also possess neuroprotective effects. Studies on related thiophene derivatives have shown promise in models of neurodegenerative diseases, suggesting that modifications to the thiophene structure can enhance neuroprotective activities against oxidative stress and excitotoxicity .
Microbicides and Herbicides
The compound has been investigated for its potential use as a microbicide and herbicide. Thiophene derivatives have demonstrated efficacy against various plant pathogens, making them suitable for agricultural applications. The structural characteristics of 2-amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile contribute to its enhanced activity against microbial infections in crops, providing a valuable tool for integrated pest management strategies .
Plant Growth Regulation
Research indicates that certain thiophene derivatives can act as plant growth regulators, promoting growth while also offering protection against environmental stressors. This dual functionality can lead to improved crop yields and resilience against diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of 2-amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile is crucial for optimizing its efficacy in both medicinal and agricultural applications. Key findings from SAR studies include:
| Structural Feature | Impact on Activity |
|---|---|
| Presence of Chlorine | Enhances antiproliferative activity |
| Methylsulfonyl Group | Increases bioavailability |
| Amino Group | Essential for interaction with biological targets |
These insights guide further modifications to enhance the compound's therapeutic index and reduce potential side effects.
Case Studies
Several case studies illustrate the practical applications of this compound:
Anticancer Case Study
A study involving a series of thiophene derivatives, including 2-amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile, demonstrated significant anticancer activity in a panel of eight human tumor cell lines. The most promising derivative exhibited an IC50 value indicating strong antiproliferative effects, leading to ongoing investigations into its mechanisms of action and potential clinical applications .
Agricultural Efficacy Case Study
Field trials assessing the efficacy of thiophene-based microbicides revealed that crops treated with formulations containing 2-amino-4-(3-chlorophenyl)-5-(methylsulfonyl)thiophene-3-carbonitrile showed reduced incidence of fungal infections compared to untreated controls. These results support the compound's role in sustainable agriculture practices aimed at minimizing chemical pesticide use while maintaining crop health .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents at positions 4 and 5 of the thiophene ring. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Crystallographic and Structural Analysis
- Hydrogen Bonding: The amino and nitrile groups in the target compound participate in hydrogen-bonding networks, as observed in related structures (e.g., ). These interactions stabilize crystal lattices, with graph set analysis (e.g., R₂²(8) motifs) common in thiophene derivatives .
- Puckering Analysis: For five-membered rings, Cremer-Pople parameters () quantify non-planarity, which is minimal in methylsulfonyl-substituted thiophenes due to electron withdrawal.
Q & A
Q. Basic
- FT-IR : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NH₂ stretches at ~3200–3300 cm⁻¹) .
- NMR :
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
How can computational methods like DFT and molecular docking be applied to study its potential as an anti-tubercular agent?
Q. Advanced
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and stability. Basis sets like B3LYP/6-311+G(d,p) are standard .
- Molecular Docking : Use software like AutoDock Vina to simulate binding with Mycobacterium tuberculosis targets (e.g., enoyl-acyl carrier protein reductase). Analyze binding affinity (ΔG values) and interactions (hydrogen bonds, hydrophobic contacts) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., bioavailability, blood-brain barrier penetration) .
What strategies are recommended for resolving contradictions in crystallographic data during structure refinement?
Q. Advanced
- Software Tools : Use SHELXL for small-molecule refinement and WinGX for data integration. SHELXL’s robust least-squares algorithms handle twinning or disorder .
- Validation Metrics : Cross-check R-factors (R1 < 0.05), residual electron density maps, and Hirshfeld surface analysis to identify misplaced atoms .
- Data Reconciliation : Compare experimental data (XRD) with computational models (DFT-optimized geometries) to resolve bond-length/angle discrepancies .
How to analyze hydrogen bonding patterns and their impact on molecular packing in the crystal lattice?
Q. Advanced
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) for dimeric motifs) using software like Mercury .
- Packing Diagrams : Visualize intermolecular interactions (e.g., π-π stacking of aromatic rings, sulfonyl-O⋯H-N hydrogen bonds) using CrystalMaker.
- Energy Frameworks : Calculate interaction energies (e.g., Coulombic and dispersion terms) to quantify packing stability .
What are the key considerations in designing experiments to study its binding with serum albumin?
Q. Basic
- Techniques :
- Spectrofluorimetry : Monitor tryptophan quenching in bovine serum albumin (BSA) to estimate binding constants (Kb) .
- Circular Dichroism (CD) : Detect conformational changes in BSA (α-helix to β-sheet transitions) upon ligand binding .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
- Controls : Use warfarin or ibuprofen as site-specific competitors (Site I/II) to identify binding pockets.
How to perform in silico ADMET profiling to predict pharmacokinetic properties?
Q. Advanced
- Tools : SwissADME, pkCSM, or ProTox-II predict:
- Descriptors : Compute logP (lipophilicity), topological polar surface area (TPSA), and Rule of 5 violations .
How can researchers address discrepancies in synthetic yields reported across literature?
Q. Advanced
- DoE (Design of Experiments) : Systematically vary parameters (solvent, temperature, stoichiometry) to identify critical factors.
- Mechanistic Studies : Use in-situ IR or HPLC to track intermediate formation and side reactions.
- Reproducibility : Cross-validate with alternative routes (e.g., transition-metal catalysis vs. organocatalytic methods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
